molecular formula C22H27ClN4O4 B3000418 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 1049422-46-9

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Cat. No.: B3000418
CAS No.: 1049422-46-9
M. Wt: 446.93
InChI Key: UMHGHYRHOKZDSH-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic organic compound with a molecular formula of C22H27ClN4O4 and a molecular weight of 446.9 g/mol. Its structure features a chlorophenyl-piperazine moiety linked via an ethyl chain to an oxalamide group and a dimethoxyphenyl ring, a design frequently associated with high-affinity receptor binding . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Compounds within this structural class have demonstrated significant research value as potent and selective ligands for neurotransmitter receptors, particularly the dopamine D4 receptor . For instance, a close analog, where the dimethoxyphenyl group is replaced, has been reported to exhibit sub-nanomolar affinity (IC50 = 0.057 nM) for the D4 receptor with a selectivity of over 10,000-fold versus the D2 receptor and significant selectivity versus serotonin 5-HT1A and adrenergic alpha1 receptors . This suggests that this compound may serve as a critical research tool for investigating dopaminergic signaling pathways and their implications in neuropsychiatric disorders. The mechanism of action for related compounds involves high-affinity binding to the D4 dopamine receptor, modulating downstream signal transduction, which can be quantitatively assessed through various binding assays . Researchers can utilize this compound in pharmacological studies, receptor mapping, and as a lead structure in the rational design of novel bioactive molecules. The product is supplied with high purity and should be stored under recommended conditions.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O4/c1-30-18-7-8-19(20(15-18)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHGHYRHOKZDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2,4-dimethoxyphenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, particularly in the realm of neuropharmacology. This article provides a detailed examination of the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms.
  • 4-Chlorophenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Dimethoxyphenyl Group : May influence the compound's interaction with various receptors.

The molecular formula is C22H27ClN4O3C_{22}H_{27}ClN_{4}O_{3}, with a molecular weight of 430.9 g/mol.

Preliminary studies suggest that this compound exhibits significant interactions with neurotransmitter receptors, particularly:

  • Dopamine Receptors : The compound shows high affinity for the dopamine D4 receptor (IC50 = 0.057 nM), indicating potential utility in treating psychiatric disorders such as schizophrenia and depression .
  • Serotonin Receptors : Its structural modifications may allow for selective binding to serotonin receptors, which could contribute to antidepressant effects .

Pharmacological Effects

Research indicates that derivatives of this compound have demonstrated various pharmacological effects:

  • Antipsychotic Activity : Compounds similar to this compound have been shown to possess antipsychotic properties through their action on dopamine receptors.
  • Enzyme Inhibition : Some studies have reported enzyme inhibitory activities, which could be beneficial in treating conditions like Alzheimer's disease .
  • Antibacterial Activity : Certain derivatives exhibit antibacterial properties, suggesting potential applications in infectious diseases.

Case Studies and Research Findings

  • Study on Dopamine Receptor Binding :
    • A study by Perrone et al. (1998) highlighted that compounds with similar structures showed selective binding to dopamine D4 receptors, which are implicated in mood regulation and psychotic disorders .
  • In Vitro Evaluations :
    • In vitro studies demonstrated that this compound exhibited significant binding affinity and selectivity towards D4 over D2 receptors, with a selectivity ratio exceeding 10,000 .
  • Comparative Analysis with Other Compounds :
    • A comparative analysis table highlights the unique aspects of this compound against other known pharmacological agents:
Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPiperazine with dimethoxyphenylHigh affinity for dopamine D4 receptorSelective binding profile
TrazodoneBenzodiazepine derivativeAntidepressant activityMulti-target action on serotonin receptors
AripiprazoleAtypical antipsychoticPartial agonist at dopamine D2 receptorsUnique mechanism reducing side effects

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compound Name & CAS Key Structural Features Molecular Formula Applications/Activity Key Data References
Target Compound (CAS 1049577-29-8) 4-Chlorophenylpiperazine + 2,4-dimethoxyphenyl C22H25ClN4O4 Undefined (structural hints suggest CNS potential) Molecular weight: 446.9
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (11) 2,3-Dichlorophenylpiperazine + pyrazole C19H22Cl2N6O2 Research compound (no specified use) Synthesized via coupling reactions
Cetirizine Ethyl Ester Piperazine + chlorophenyl groups (antihistamine analog) C20H23ClN2O3 Antihistamine (structural analog)

Key Observations :

  • The 4-chlorophenylpiperazine group in the target compound is structurally analogous to 2,3-dichlorophenylpiperazine in compound 11 and antihistamine-related cetirizine derivatives . These groups are often associated with GPCR modulation.

Oxalamide Flavoring Agents

Compound Name & CAS Key Structural Features Molecular Formula Applications/Activity Key Data References
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) 2,4-Dimethoxybenzyl + pyridinylethyl C19H23N3O4 Umami flavor enhancer (Savorymyx® UM33) NOEL: 100 mg/kg bw/day; regulatory approval in EU/US
Target Compound (CAS 1049577-29-8) 2,4-Dimethoxyphenyl + 4-chlorophenylpiperazine C22H25ClN4O4 Undefined

Key Observations :

  • S336 shares the 2,4-dimethoxybenzyl group with the target compound but replaces the piperazine-ethyl chain with a pyridinylethyl group. This substitution likely enhances its flavor-enhancing properties by interacting with taste receptors (e.g., TAS1R1/TAS1R3) .
  • S336 has a well-established safety profile with a NOEL of 100 mg/kg bw/day and regulatory approval in food products . The target compound’s toxicological data are absent in the evidence.

Antimicrobial and Antiviral Oxalamides

Compound Name & CAS Key Structural Features Molecular Formula Applications/Activity Key Data References
GMC-3: N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide 4-Chlorophenyl + isoindolinedione C16H10ClN3O4 Antimicrobial research Synthesized via THF recrystallization
Compound 13 (CAS N/A) Thiazolylmethyl + acetylpiperidine C20H22ClN5O3S HIV-1 entry inhibitor IC50: ~10 µM (antiviral activity)

Key Observations :

  • The 4-chlorophenyl group in GMC-3 is structurally similar to the target compound, but the isoindolinedione substituent likely enhances antimicrobial activity via hydrophobic interactions .
  • Antiviral compound 13 demonstrates that oxalamides with heterocyclic groups (e.g., thiazole) can target viral entry mechanisms . The target compound’s piperazine group may offer similar versatility but requires validation.

Q & A

Q. What protocols ensure compliance with safety guidelines during handling?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste, including incineration or chemical neutralization .

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